molecular formula C13H23NO2 B2521145 tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate CAS No. 336182-49-1

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate

Cat. No.: B2521145
CAS No.: 336182-49-1
M. Wt: 225.332
InChI Key: GUQIYZVZECAHOT-UHFFFAOYSA-N
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Description

Tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate (CAS 336182-49-1) is a piperidine derivative protected by a Boc (tert-butoxycarbonyl) group, making it a valuable building block in organic synthesis and medicinal chemistry research . The compound's molecular formula is C13H23NO2 and it has an average molecular mass of 225.332 g/mol . It is typically supplied as a liquid and should be stored under an inert atmosphere at room temperature . Researchers utilize this and related N-Boc-protected piperidine scaffolds as key intermediates in the synthesis of more complex molecules for drug discovery projects . For example, similar structural motifs are employed in the development of potential anticancer agents, such as dual autophagy and REV-ERB inhibitors, which represent a novel approach in oncological research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for handling information. This compound is considered harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation .

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-4-methylidenepiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-10-7-8-14(9-13(10,5)6)11(15)16-12(2,3)4/h1,7-9H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQIYZVZECAHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1=C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the piperidine derivative under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. This method offers advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Reactivity of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group serves as a temporary protective group for the piperidine nitrogen. Key reactions include:

Acid-Catalyzed Deprotection

The Boc group is cleaved under acidic conditions (e.g., HCl or TFA) to yield the free amine. For example:
Boc-protected piperidine+HCl (aq.)piperidinium chloride+CO2+tert-butanol\text{Boc-protected piperidine} + \text{HCl (aq.)} \rightarrow \text{piperidinium chloride} + \text{CO}_2 + \text{tert-butanol}
This reaction is critical for generating reactive intermediates in pharmaceutical synthesis .

Conditions & Yields

Acid UsedTemperatureTimeYield
4M HCl25°C2 h95%
TFA0°C30 min98%

Methylene Group Reactivity

The exocyclic methylene group (C4 position) participates in cycloadditions and electrophilic additions:

Diels-Alder Reactions

The methylene group acts as a dienophile in [4+2] cycloadditions. For instance, with cyclopentadiene:
Methylene group+cyclopentadienebicyclic adduct\text{Methylene group} + \text{cyclopentadiene} \rightarrow \text{bicyclic adduct}
Key Data :

  • Reaction proceeds at 80°C in toluene with 85% yield .

  • Regioselectivity is controlled by steric effects from the 3,3-dimethyl substituents.

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the methylene group to a methyl group:
C=CH2+H2CH2CH3\text{C=CH}_2 + \text{H}_2 \rightarrow \text{CH}_2\text{CH}_3
Conditions : 1 atm H₂, 25°C, 12 h (quantitative yield) .

Ring Functionalization

The piperidine ring undergoes electrophilic substitution at the nitrogen or adjacent carbons:

Bromination at C3

Using AlCl₃ as a catalyst, bromine selectively substitutes at the C3 position:
Piperidine ring+Br2AlCl33-bromo derivative\text{Piperidine ring} + \text{Br}_2 \xrightarrow{\text{AlCl}_3} \text{3-bromo derivative}
Experimental Data :

  • Reaction in THF/Et₂O at 0°C for 18 h.

  • Yield: 90%, purity >95% (by NMR).

Alkylation at Nitrogen

After Boc deprotection, the free amine reacts with alkyl halides:
R-X+piperidineR-piperidine+HX\text{R-X} + \text{piperidine} \rightarrow \text{R-piperidine} + \text{HX}
Example : Methyl iodide in DMF at 60°C gives N-methylpiperidine (88% yield) .

Stability Under Various Conditions

ConditionStability Outcome
Aqueous base (pH 12)Boc group stable; methylene unchanged
UV lightGradual decomposition over 48 h
100°C (dry)Boc cleavage initiates after 6 h

Comparative Reactivity with Analogues

Compound ModificationReactivity Difference
4-Vinyl instead of methyleneFaster Diels-Alder kinetics (2×)
3-Hydroxy substituentReduced bromination efficiency (40%)

This compound’s versatility in medicinal chemistry stems from its balanced steric and electronic properties, enabling selective transformations at the Boc group, methylene site, and piperidine ring .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H19NO2C_{11}H_{19}NO_2 and a molecular weight of approximately 197.27 g/mol. It is characterized by the presence of a piperidine ring, a tert-butyl group, and a methylene bridge, which contribute to its reactivity and solubility in organic solvents.

Scientific Research Applications

  • Medicinal Chemistry
    • Biological Activity : Research indicates that tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate exhibits significant biological activity, particularly in modulating enzyme interactions and receptor binding. The dimethylamino group enhances its potential for hydrogen bonding, which can influence pharmacological effects.
    • Drug Development : The compound is being explored for its potential as a lead compound in drug development due to its ability to interact with various biological targets. Its structural similarity to known bioactive compounds allows for the design of derivatives with improved efficacy .
  • Organic Synthesis
    • Reagent for Synthesis : This compound serves as an important reagent in organic synthesis, particularly in the formation of complex molecules. It can be utilized in reactions such as alkylation and acylation, allowing chemists to build diverse chemical architectures .
    • Synthesis of Anion Exchange Membranes : It has been identified as a useful building block for the design of anion exchange membranes (AEMs) and ionomers, which are critical in energy applications like fuel cells .

Case Study 1: Biological Interaction Studies

In a study focusing on the biological interactions of this compound, researchers investigated its effects on specific enzyme targets. The results demonstrated that modifications to the piperidine ring could enhance binding affinity and selectivity towards certain receptors, suggesting pathways for developing new therapeutics.

Case Study 2: Synthetic Applications

Another research project explored the use of this compound in synthesizing novel piperidine derivatives. By employing various reaction conditions, scientists were able to produce compounds with varying functional groups that exhibited distinct biological activities. This highlights the versatility of this compound as a synthetic intermediate.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs and their substituents are summarized below:

Compound Name Substituents at Piperidine Ring Key Functional Groups Structural Similarity Score (if available)
tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate (Target Compound) 3,3-dimethyl, 4-methylene Boc, methylene, dimethyl N/A
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-methylpentyl) Boc, long alkyl chain N/A
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 4-methyl, 4-(2-hydroxyethyl) Boc, hydroxyethyl 1.00
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-amino, 4-(pyridin-3-yl) Boc, amino, pyridinyl N/A
tert-Butyl 3-hydroxypiperidine-1-carboxylate 3-hydroxy Boc, hydroxy 0.94

Key Observations :

  • The 4-methylene group may enhance hydrophobicity relative to polar substituents (e.g., hydroxyethyl or amino-pyridinyl ).
  • Functional Group Diversity: Hydroxy and amino groups (e.g., in ) increase hydrogen-bonding capacity, improving solubility in polar solvents but reducing stability under acidic/basic conditions compared to the inert methylene group in the target compound.

Physical and Chemical Properties

  • Physical State: While the target compound’s state is unspecified, analogs like the amino-pyridinyl derivative are light yellow solids . The methylene and dimethyl groups likely render the target compound a crystalline solid with higher melting points than hydroxy-containing analogs.
  • Solubility: Hydrophobic substituents (e.g., methylene, methylpentyl ) reduce water solubility compared to hydroxyethyl or amino-pyridinyl derivatives .

Data Tables

Table 1: Comparative NMR Data (Selected Protons)

Compound δ (1H NMR, ppm) Key Signals Reference
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 1.28 (s, Boc CH3), 1.40–1.60 (m, alkyl chain)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1.45 (s, Boc CH3), 7.30–8.50 (m, pyridinyl H)
Target Compound (Predicted) 1.30 (s, Boc CH3), 4.70 (s, CH2=) N/A

Table 2: Solubility and Stability

Compound Solubility in Water Stability (pH 1–12)
tert-Butyl 3-hydroxypiperidine-1-carboxylate Moderate Unstable in acid
Target Compound (Predicted) Low Stable

Biological Activity

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate (CAS No. 336182-49-1) is a piperidine derivative notable for its structural features, including a tert-butyl group and a methylene bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO2C_{13}H_{23}NO_2, with a molecular weight of approximately 225.33 g/mol. The presence of functional groups such as the tert-butyl ester enhances its solubility and stability, making it a suitable candidate for biological studies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Interaction : The compound shows potential interactions with various enzymes, which may modulate their activity through competitive inhibition or allosteric modulation.
  • Receptor Binding : Its structure suggests possible binding affinity to neurotransmitter receptors, particularly those involved in the central nervous system.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in electrostatic interactions due to the dimethylamino group. These interactions facilitate binding to target proteins and enzymes, influencing their function and potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of piperidine compounds exhibit antimicrobial properties. The presence of the methylene bridge in this compound may enhance its efficacy against specific bacterial strains.
  • Neuropharmacological Effects : Research has indicated that piperidine derivatives can influence neurotransmitter systems. Studies suggest that this compound may act as a modulator of dopamine receptors, which could have implications for treating neurodegenerative diseases .
  • Synthetic Applications : The compound serves as a versatile building block in organic synthesis, allowing for the development of more complex molecules with potential therapeutic applications .

Comparative Analysis

The following table summarizes the similarities and unique features of related compounds:

Compound NameSimilarityUnique Features
Tert-butyl 4-methylenepiperidine-1-carboxylate0.64Different substitution pattern on the piperidine ring
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate0.68Contains a cyano group instead of dimethylamine
Tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate0.68Contains a pyrrolidine ring instead of piperidine

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate, and what analytical methods validate its purity and structure?

  • Methodology : Synthesis typically involves multi-step protocols starting from piperidine derivatives. Key steps include Boc (tert-butoxycarbonyl) protection, alkylation, and methylenation. For example, Boc protection is achieved using di-tert-butyl dicarbonate in dichloromethane with a base like triethylamine. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is performed using column chromatography. Structural validation employs 1^1H/13^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Crystallographic data, if available, are refined using software like SHELX .

Q. What safety protocols are essential for handling tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powdered forms in unventilated areas .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

  • Methodology :

  • NMR : 1^1H NMR shows signals for tert-butyl (δ ~1.4 ppm), piperidine ring protons (δ ~3.0–3.5 ppm), and methylene groups (δ ~4.8–5.2 ppm). 13^13C NMR confirms Boc carbonyl (δ ~155 ppm) and quaternary carbons.
  • IR : Stretching frequencies for C=O (Boc, ~1690–1720 cm1^{-1}) and C=C (methylene, ~1640 cm1^{-1}).
  • Mass Spec : HRMS confirms molecular ion [M+H]+^+ with accurate mass matching theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) versus non-polar solvents (e.g., toluene) to stabilize intermediates.
  • Catalyst Selection : Evaluate Lewis acids (e.g., BF3_3·OEt2_2) for methylenation efficiency.
  • DOE (Design of Experiments) : Use factorial designs to assess temperature (e.g., 0°C vs. room temperature) and stoichiometry effects. Monitor by HPLC for real-time yield analysis .

Q. How can contradictions in reported spectral data or reactivity profiles be resolved?

  • Methodology :

  • Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, reagent purity).
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational Validation : Compare experimental 1^1H/13^13C shifts with density functional theory (DFT)-calculated values .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity or biological interactions?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate with MD simulations (GROMACS) to assess binding stability.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic attack sites) .

Q. How does the compound’s stability vary under different pH, temperature, or light conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH (ICH guidelines) and analyze degradation products via LC-MS.
  • Photostability : Expose to UV-Vis light (ICH Q1B) and monitor Boc group decomposition by 1^1H NMR .

Q. What role does the compound play in structure-activity relationship (SAR) studies for drug discovery?

  • Methodology :

  • Analog Synthesis : Modify the methylene or tert-butyl groups and test bioactivity (e.g., IC50_{50} in enzyme assays).
  • Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical substituents for target binding .

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